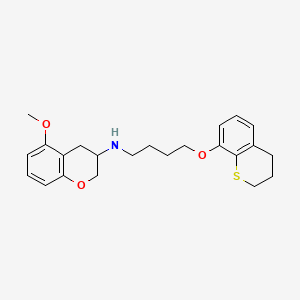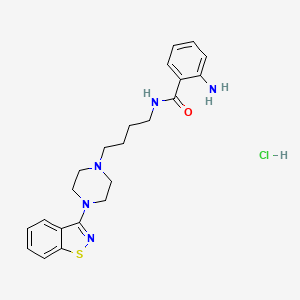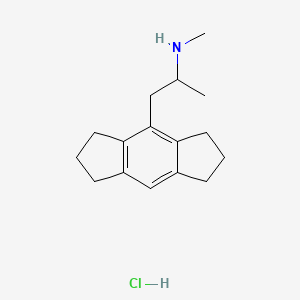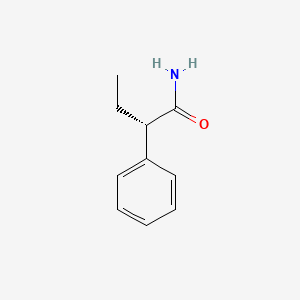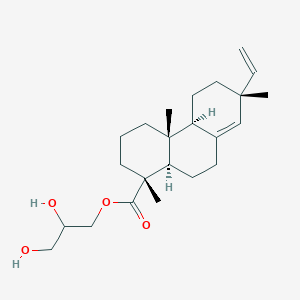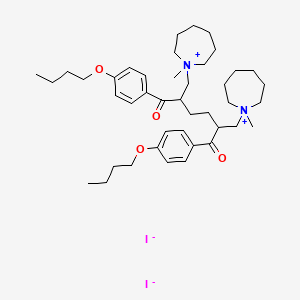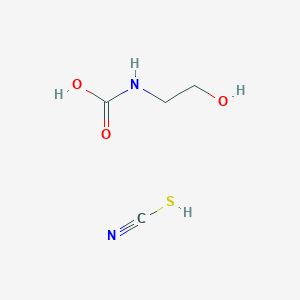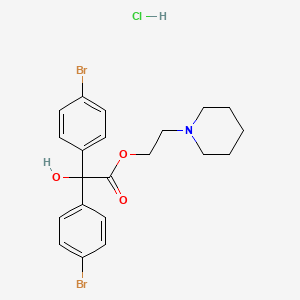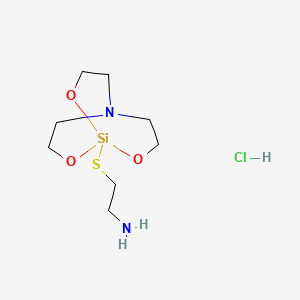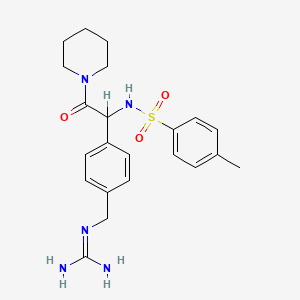
Quinoline, 2-(3-(dimethylamino)propoxy)-4-phenyl-, hydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoline, 2-(3-(dimethylamino)propoxy)-4-phenyl-, hydrochloride, hydrate is a complex organic compound belonging to the quinoline family. Quinolines are nitrogen-containing heterocyclic compounds known for their wide range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoline derivatives often involves multi-step reactions, utilizing various starting materials and catalysts. One common method for synthesizing quinoline derivatives is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds . Another approach is the Skraup synthesis, which uses glycerol, aniline, and an oxidizing agent such as nitrobenzene . These methods typically require acidic conditions and elevated temperatures to facilitate the reaction.
Industrial Production Methods
Industrial production of quinoline derivatives often employs greener and more sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are becoming increasingly popular . These methods not only improve the efficiency of the synthesis but also reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 2-(3-(dimethylamino)propoxy)-4-phenyl-, hydrochloride, hydrate can undergo various chemical reactions, including:
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines . Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .
Scientific Research Applications
Quinoline, 2-(3-(dimethylamino)propoxy)-4-phenyl-, hydrochloride, hydrate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of quinoline, 2-(3-(dimethylamino)propoxy)-4-phenyl-, hydrochloride, hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, altering their function and leading to various biological effects . For example, quinoline derivatives are known to inhibit the activity of certain enzymes involved in DNA replication and repair, making them effective anticancer agents .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinoline derivatives such as chloroquine, primaquine, and quinine . These compounds share the quinoline core structure but differ in their functional groups and side chains.
Uniqueness
Quinoline, 2-(3-(dimethylamino)propoxy)-4-phenyl-, hydrochloride, hydrate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the dimethylamino group and the propoxy chain enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
97633-97-1 |
|---|---|
Molecular Formula |
C20H25ClN2O2 |
Molecular Weight |
360.9 g/mol |
IUPAC Name |
N,N-dimethyl-3-(4-phenylquinolin-2-yl)oxypropan-1-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C20H22N2O.ClH.H2O/c1-22(2)13-8-14-23-20-15-18(16-9-4-3-5-10-16)17-11-6-7-12-19(17)21-20;;/h3-7,9-12,15H,8,13-14H2,1-2H3;1H;1H2 |
InChI Key |
XNACDEYRMQAQNI-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCOC1=NC2=CC=CC=C2C(=C1)C3=CC=CC=C3.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


